molecular formula C15H10N2O6 B1676252 3-Maleimidobenzoic acid N-hydroxysuccinimide ester CAS No. 58626-38-3

3-Maleimidobenzoic acid N-hydroxysuccinimide ester

Cat. No.: B1676252
CAS No.: 58626-38-3
M. Wt: 314.25 g/mol
InChI Key: LLXVXPPXELIDGQ-UHFFFAOYSA-N
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Description

3-Maleimidobenzoic acid N-hydroxysuccinimide ester is a heterobifunctional crosslinking reagent. It contains a maleimide group, which is reactive towards sulfhydryls, and an N-hydroxysuccinimide ester, which is reactive towards primary amines . This compound is widely used in bioconjugation techniques, particularly for linking proteins and peptides.

Mechanism of Action

Target of Action

The primary targets of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, also known as MBS Crosslinker, are molecules containing primary amines and sulfhydryl groups . These groups are commonly found in proteins and other biological molecules, making MBS a versatile tool in bioconjugation applications .

Mode of Action

MBS is a heterobifunctional crosslinker, meaning it can form covalent bonds with two different types of functional groups . It contains an NHS ester group that reacts with primary amines to form stable amide bonds, and a maleimide group that reacts with sulfhydryl groups to form stable thioether bonds . The reactions typically occur at a pH of 7.0 .

Biochemical Pathways

The biochemical pathways affected by MBS are dependent on the specific molecules it is used to crosslink. As a general crosslinking agent, MBS can potentially affect a wide range of biochemical pathways by modifying the structure and function of target molecules .

Result of Action

The result of MBS action is the formation of covalent crosslinks between molecules containing primary amines and sulfhydryl groups . This can lead to changes in the structure and function of the crosslinked molecules, with potential effects at the molecular and cellular levels .

Action Environment

The action of MBS is influenced by several environmental factors. The pH of the environment is particularly important, as the reactions of MBS with primary amines and sulfhydryl groups typically occur at a pH of 7.0 . Other factors, such as temperature and the presence of other reactive species, may also influence the action, efficacy, and stability of MBS .

Biochemical Analysis

Biochemical Properties

3-Maleimidobenzoic acid N-hydroxysuccinimide ester plays a crucial role in biochemical reactions by acting as a crosslinker. It is particularly useful for forming enzyme immunoconjugates and hapten-carrier molecule conjugates. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds . This dual reactivity allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates that are essential for various biochemical assays and applications .

Cellular Effects

This compound influences various cellular processes by crosslinking proteins and other biomolecules. This crosslinking can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to stabilize actin filaments in plant tissue samples, which can impact cellular structure and function . Additionally, by forming stable conjugates with enzymes and antibodies, this compound can modulate enzymatic activity and immune responses, thereby influencing cellular behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its reactive groups, the NHS ester and maleimide. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds . These reactions result in the covalent attachment of the compound to target biomolecules, leading to the formation of stable conjugates. This crosslinking can inhibit or activate enzymes, alter protein function, and affect gene expression by stabilizing or modifying the structure of target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at -20°C, but its reactivity can decrease over time if not stored properly . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including its ability to preserve the distribution of F-actin in pollen tubes . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound can effectively crosslink proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and damage to tissues . It is important to carefully optimize the dosage to achieve the desired effects while minimizing any potential negative impacts.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s NHS ester and maleimide groups allow it to participate in reactions that modify proteins and other biomolecules . These modifications can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its availability and reactivity . Proper transport and distribution are essential for the compound to exert its intended effects in biochemical assays and applications.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules . The localization of the compound can influence its activity and function, making it an important consideration in experimental design and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester typically involves the reaction of maleimidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Maleimidobenzoic acid N-hydroxysuccinimide ester undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

3-Maleimidobenzoic acid N-hydroxysuccinimide ester is unique due to its heterobifunctional nature, allowing it to react with both amines and sulfhydryls. Similar compounds include:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXVXPPXELIDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207335
Record name 3-Maleimidobenzoyl N-hydroxysuccinimide
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Molecular Weight

314.25 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3-Maleimidobenzoic acid N-hydroxysuccinimide ester
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CAS No.

58626-38-3
Record name m-Maleimidobenzoyl-N-hydroxysuccinimide
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Record name 3-Maleimidobenzoyl N-hydroxysuccinimide
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Record name 3-Maleimidobenzoyl N-hydroxysuccinimide
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Record name 1-[3-[[(2,5-dioxopyrrolidinyl)oxy]carbonyl]phenyl]-1H-pyrrole-2,5-dione
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Synthesis routes and methods

Procedure details

To 500 μl of H2O were added 5 mg of the peptide and the pH was adjusted to 8.5 with NaOH, to obtain a final concentration of 10 mg/ml. Citraconic anhydride was diluted in H2O to a concentration of 10 mg/ml. 500 μl of the anhydride solution were added to the peptide solution 100 μl at a time with adjustment of the pH to 8.5 between each addition. The solution was then stirred constantly at room temperature for 1 hour. This was followed by the addition of 100 μl of 1M sodium phosphate buffer (pH 7.2) and then 900 μl of 100 mM sodium phosphate buffer (pH 7.2). Sulfo-MBS was diluted in H2O to a concentration of 25 mg/ml and 400 μl of this solution were added to the peptide solution to obtain an MBS concentration of about 5 mg/ml. This solution was stirred constantly at room temperature for 30 minutes. 6 μl of β-mercaptoethanol were added for a final β-mercaptoethanol concentration of 35 mM. The solution was stirred constantly at room temperature for 1 hour. KLH was dissolved in PBS at 3 mg/ml and 2.5 ml were added to the peptide solution. The solution was stirred constantly at room temperature for 3 hours and then dialysed against 1 litre of PBS, with three changes of the PBS. The final peptide concentration was about 1 mg/ml and the final KLH concentration was about 1.5 mg/ml.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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